![molecular formula C15H23NO7 B4883312 oxalic acid;N-[(2,4,5-trimethoxyphenyl)methyl]propan-2-amine](/img/structure/B4883312.png)
oxalic acid;N-[(2,4,5-trimethoxyphenyl)methyl]propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxalic acid;N-[(2,4,5-trimethoxyphenyl)methyl]propan-2-amine is a compound that combines the properties of oxalic acid and a substituted phenylmethylamine. Oxalic acid, also known as ethanedioic acid, is a simple dicarboxylic acid with the formula HOOC-COOH. It is a white crystalline solid that forms a colorless solution in water. The compound N-[(2,4,5-trimethoxyphenyl)methyl]propan-2-amine is a substituted phenylmethylamine, which is known for its various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;N-[(2,4,5-trimethoxyphenyl)methyl]propan-2-amine typically involves the following steps:
Synthesis of Oxalic Acid: Oxalic acid can be synthesized by the oxidation of carbohydrates using nitric acid in the presence of a catalyst like vanadium pentoxide.
Synthesis of N-[(2,4,5-trimethoxyphenyl)methyl]propan-2-amine: This compound can be synthesized by the reaction of 2,4,5-trimethoxybenzaldehyde with nitroethane to form the corresponding nitrostyrene, which is then reduced to the amine using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of oxalic acid involves the oxidation of carbohydrates or glucose using nitric acid. The production of N-[(2,4,5-trimethoxyphenyl)methyl]propan-2-amine on an industrial scale would follow similar synthetic routes but with optimized reaction conditions for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Oxalic acid can undergo oxidation to form carbon dioxide and water.
Reduction: The nitrostyrene intermediate in the synthesis of N-[(2,4,5-trimethoxyphenyl)methyl]propan-2-amine can be reduced to the amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Nitric acid and vanadium pentoxide as a catalyst.
Reduction: Lithium aluminum hydride for the reduction of nitrostyrene to the amine.
Substitution: Nucleophiles like halides or amines for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Carbon dioxide and water from the oxidation of oxalic acid.
Reduction: N-[(2,4,5-trimethoxyphenyl)methyl]propan-2-amine from the reduction of nitrostyrene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oxalic acid;N-[(2,4,5-trimethoxyphenyl)methyl]propan-2-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of medicinal chemistry.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of oxalic acid involves its ability to chelate metal ions, which can affect various biochemical pathways. N-[(2,4,5-trimethoxyphenyl)methyl]propan-2-amine may exert its effects through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Oxalic Acid: Similar compounds include other dicarboxylic acids like malonic acid and succinic acid.
N-[(2,4,5-trimethoxyphenyl)methyl]propan-2-amine: Similar compounds include other substituted phenylmethylamines like 2,4,5-trimethoxyamphetamine (TMA-2).
Uniqueness
Oxalic acid;N-[(2,4,5-trimethoxyphenyl)methyl]propan-2-amine is unique due to the combination of the chelating properties of oxalic acid and the biological activities of the substituted phenylmethylamine. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
oxalic acid;N-[(2,4,5-trimethoxyphenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3.C2H2O4/c1-9(2)14-8-10-6-12(16-4)13(17-5)7-11(10)15-3;3-1(4)2(5)6/h6-7,9,14H,8H2,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPDWYIOGHHGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=C(C=C1OC)OC)OC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4883238.png)
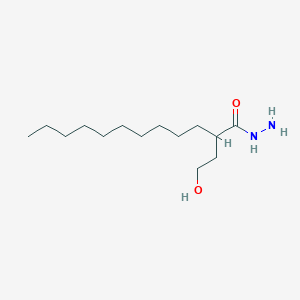
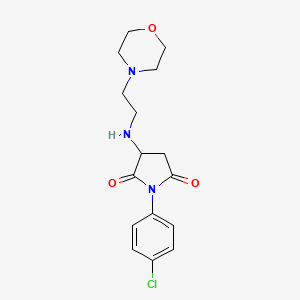
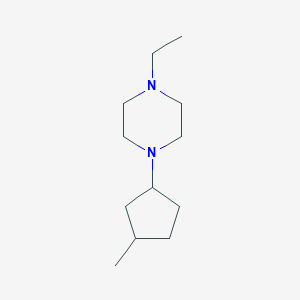
![N-[4-({[(2-methylphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B4883260.png)
![3-{[2-[(4-butoxybenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoic acid](/img/structure/B4883267.png)
![ethyl 6-tert-butyl-2-[(methoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4883270.png)
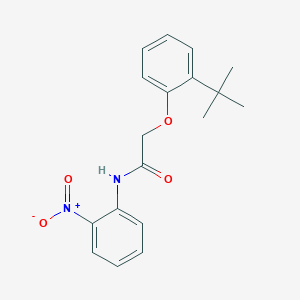
![1-[4-(2,6-dichlorophenoxy)butyl]-4-methylpiperidine](/img/structure/B4883284.png)
![7-amino-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B4883296.png)
![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-5-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-NITROANILINE](/img/structure/B4883304.png)
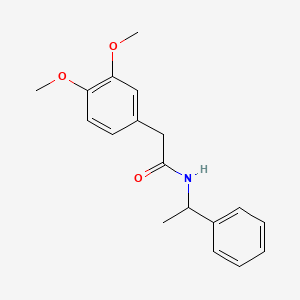
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(pyridin-3-yl)benzamide](/img/structure/B4883327.png)
